molecular formula C19H29NO4 B12119247 Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate

Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate

Katalognummer: B12119247
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: QIJPLYVIPOIDJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ZERENEX ZXG000496 is a novel chemical entity developed by Zerenex Molecular Ltd. This compound is part of their extensive collection of unique research chemicals designed for various applications in the pharmaceutical, biotechnology, and agrochemical industries . ZERENEX ZXG000496 is known for its potential in drug discovery and development due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of ZERENEX ZXG000496 involves a series of synthetic steps that include the formation of heterocyclic rings and the introduction of functional groups. The synthetic route typically starts with the preparation of key intermediates, followed by cyclization reactions to form the core structure.

Industrial Production Methods

Industrial production of ZERENEX ZXG000496 involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, are common in the industrial production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

ZERENEX ZXG000496 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in ZERENEX ZXG000496. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

ZERENEX ZXG000496 has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of ZERENEX ZXG000496 involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

ZERENEX ZXG000496 stands out due to its unique chemical structure and the versatility of its applications.

Eigenschaften

Molekularformel

C19H29NO4

Molekulargewicht

335.4 g/mol

IUPAC-Name

ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate

InChI

InChI=1S/C19H29NO4/c1-4-23-19(22)16-7-9-20(10-8-16)12-17(21)13-24-18-6-5-14(2)11-15(18)3/h5-6,11,16-17,21H,4,7-10,12-13H2,1-3H3

InChI-Schlüssel

QIJPLYVIPOIDJZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CCN(CC1)CC(COC2=C(C=C(C=C2)C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.